molecular formula C12H18OSi B14576993 Silane, trimethyl(1-oxo-3-phenylpropyl)- CAS No. 61157-31-1

Silane, trimethyl(1-oxo-3-phenylpropyl)-

Cat. No.: B14576993
CAS No.: 61157-31-1
M. Wt: 206.36 g/mol
InChI Key: LFKXLLZHPBPBHV-UHFFFAOYSA-N
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Description

Silane, trimethyl(1-oxo-3-phenylpropyl)-: is an organosilicon compound with the molecular formula C12H18OSi. This compound is characterized by the presence of a silane group bonded to a trimethyl group and a 1-oxo-3-phenylpropyl group. Silanes are known for their versatility in organic synthesis, particularly in reduction reactions and as intermediates in the production of various silicon-based materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl(1-oxo-3-phenylpropyl)- typically involves the hydrosilylation of a suitable precursor. One common method is the reaction of trimethylsilane with a 1-oxo-3-phenylpropyl derivative under the influence of a catalyst such as platinum or rhodium complexes. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yields and selectivity .

Industrial Production Methods: In an industrial setting, the production of Silane, trimethyl(1-oxo-3-phenylpropyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of fixed bed reactors with supported catalysts is also common, as it facilitates the separation of the product from the catalyst and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Silane, trimethyl(1-oxo-3-phenylpropyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Silane, trimethyl(1-oxo-3-phenylpropyl)- is used as a reducing agent in organic synthesis. Its ability to donate hydride ions makes it valuable in the reduction of carbonyl compounds to alcohols .

Biology and Medicine: In biological research, this compound is used in the synthesis of silicon-based biomaterials. These materials have applications in drug delivery systems and tissue engineering due to their biocompatibility and tunable properties .

Industry: In the industrial sector, Silane, trimethyl(1-oxo-3-phenylpropyl)- is used in the production of silicone polymers and resins. These materials are widely used in coatings, adhesives, and sealants due to their durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of Silane, trimethyl(1-oxo-3-phenylpropyl)- primarily involves its ability to donate hydride ions in reduction reactions. The silicon-hydrogen bond in the silane group is relatively weak, making it an effective hydride donor. This property is exploited in various catalytic processes where the compound acts as a reducing agent. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate being reduced .

Comparison with Similar Compounds

    Trimethylsilane: Another organosilicon compound with similar reducing properties.

    Diphenylsilane: Known for its use in hydrosilylation reactions.

    Triphenylsilane: Often used as a radical reducing agent.

Uniqueness: Silane, trimethyl(1-oxo-3-phenylpropyl)- is unique due to the presence of the 1-oxo-3-phenylpropyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and silicon-based materials .

Properties

CAS No.

61157-31-1

Molecular Formula

C12H18OSi

Molecular Weight

206.36 g/mol

IUPAC Name

3-phenyl-1-trimethylsilylpropan-1-one

InChI

InChI=1S/C12H18OSi/c1-14(2,3)12(13)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

LFKXLLZHPBPBHV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=O)CCC1=CC=CC=C1

Origin of Product

United States

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